2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one
Overview
Description
2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one is a chemical compound with the molecular formula C₁₉H₁₁NO₇ and a molecular weight of 365.29 g/mol It is a xanthone derivative, characterized by the presence of three hydroxyl groups and a nitrophenyl group attached to the xanthone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-nitrobenzaldehyde with resorcinol in the presence of a catalyst, such as zinc chloride or sulfuric acid, to form the xanthone core . The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated xanthone derivatives.
Scientific Research Applications
2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thus modulating their activity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death.
Comparison with Similar Compounds
Similar Compounds
- 2,6,7-Trihydroxy-9-(3-nitrophenyl)xanthen-3-one
- 2,6,7-Trihydroxy-9-(2-hydroxyphenyl)xanthen-3-one
- 2,6,7-Trihydroxy-9-(4-nitrophenyl)xanthen-3-one
Uniqueness
2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO7/c21-13-5-10-17(7-15(13)23)27-18-8-16(24)14(22)6-11(18)19(10)9-3-1-2-4-12(9)20(25)26/h1-8,21-23H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBKXYQNMBEJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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